molecular formula C9H8BrFN2 B2800471 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole CAS No. 929885-09-6

5-bromo-6-fluoro-1,3-dimethyl-1H-indazole

Cat. No.: B2800471
CAS No.: 929885-09-6
M. Wt: 243.079
InChI Key: YKKXTPMGWNSYAE-UHFFFAOYSA-N
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Description

5-bromo-6-fluoro-1,3-dimethyl-1H-indazole is a heterocyclic compound with the molecular formula C9H8BrFN2. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole typically involves the bromination and fluorination of 1,3-dimethylindazole. The reaction conditions often require the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors to control reaction parameters such as temperature, pressure, and reagent concentration. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-fluoro-1,3-dimethyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different functionalized indazole compounds .

Mechanism of Action

The mechanism of action of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1,3-dimethyl-1H-indazole
  • 6-fluoro-1,3-dimethyl-1H-indazole
  • 5-chloro-6-fluoro-1,3-dimethyl-1H-indazole

Uniqueness

5-bromo-6-fluoro-1,3-dimethyl-1H-indazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific biological targets, making it a valuable compound for medicinal chemistry and biological research .

Properties

IUPAC Name

5-bromo-6-fluoro-1,3-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2/c1-5-6-3-7(10)8(11)4-9(6)13(2)12-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKXTPMGWNSYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC(=C(C=C12)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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